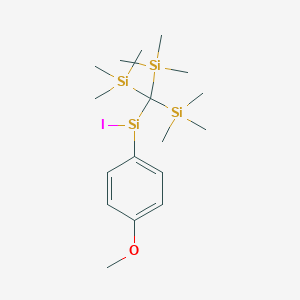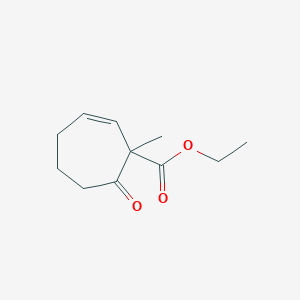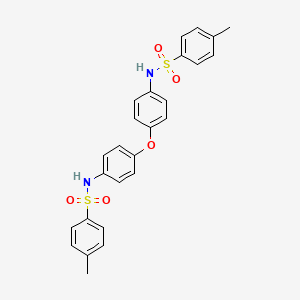
Furan, 3-azido-2,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan, 3-azido-2,5-dimethyl- is an organic compound with the molecular formula C6H7N3O It is a derivative of furan, characterized by the presence of azido and methyl groups at specific positions on the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of furan, 3-azido-2,5-dimethyl- typically involves the introduction of azido groups to a furan derivative. One common method is the reaction of 2,5-dimethylfuran with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile at room temperature. The azido group is introduced at the 3-position of the furan ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of furan, 3-azido-2,5-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time to achieve optimal results.
Análisis De Reacciones Químicas
Types of Reactions
Furan, 3-azido-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of furan.
Reduction: Amino derivatives of furan.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Furan, 3-azido-2,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylfuran: Lacks the azido group but shares the furan ring structure.
3-Azidofuran: Similar azido group but without the methyl substitutions.
2,5-Dimethyl-3-nitrofuran: Contains a nitro group instead of an azido group.
Uniqueness
Furan, 3-azido-2,5-dimethyl- is unique due to the presence of both azido and methyl groups, which confer distinct chemical reactivity and potential applications. The azido group allows for participation in click chemistry, while the methyl groups enhance the compound’s stability and reactivity in various chemical reactions.
Propiedades
| 116139-26-5 | |
Fórmula molecular |
C6H7N3O |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
3-azido-2,5-dimethylfuran |
InChI |
InChI=1S/C6H7N3O/c1-4-3-6(8-9-7)5(2)10-4/h3H,1-2H3 |
Clave InChI |
WUOUIJJYRWKSEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Dimethylamino)ethyl]hexanamide](/img/structure/B14301011.png)
![3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate](/img/no-structure.png)

![2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14301043.png)
![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)
![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)

![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)

